Lipophilicity Advantage: +1.0 log Unit Higher XLogP3 vs. the 4-Allyl-5-Phenyl Analog (CAS 23714-53-6)
Computed lipophilicity (XLogP3) of the target compound is 3.3, compared to 2.3 for the simple 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol analog [1]. This +1.0 log unit increase, attributable to the 2-chlorophenoxyethyl substituent, places the compound in the more lipophilic range preferred for CNS penetration. Published SAR indicates that 4-alkyl-5-aryl-1,2,4-triazole-3-thiones with optimized lipophilicity exhibit superior anticonvulsant activity in the MES and 6 Hz seizure models in mice [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 23714-53-6): XLogP3 = 2.3 [1] |
| Quantified Difference | Δ = +1.0 log unit (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
Higher lipophilicity within the 3–4 logP window is empirically associated with improved blood-brain barrier penetration for CNS-active triazole-3-thiones, making this compound more suitable than the phenyl analog for neurological screening cascades.
- [1] PubChem. Compound Summary for CID 3682396 (XLogP3 = 3.3) and CID 658860 (XLogP3 = 2.3). National Center for Biotechnology Information (2026). View Source
- [2] Kaproń, B., Łuszczki, J. J., Płazińska, A., Siwek, A., Karcz, T., Gryboś, A., ... & Plech, T. (2019). Preclinical evaluation of 1,2,4-triazole-based compounds targeting voltage-gated sodium channels (VGSCs) as promising anticonvulsant drug candidates. Bioorganic Chemistry, 91, 103146. View Source
